EGFRvIII peptide (PEPvIII) (TFA)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le peptide du récepteur du facteur de croissance épidermique variant III (peptide EGFRvIII) est une mutation tumorale spécifique du récepteur du facteur de croissance épidermique (EGFR). Cette variante résulte d'une délétion en phase de l'exon 2 à 7 du gène EGFR, conduisant à un nouveau résidu glycine à la jonction des exons 1 et 8 . Le peptide EGFRvIII est communément appelé PEPvIII et est souvent utilisé sous sa forme de sel d'acide trifluoroacétique (TFA). Ce peptide est hautement immunogène et se trouve principalement dans divers types de cancers, notamment le glioblastome .

Méthodes De Préparation

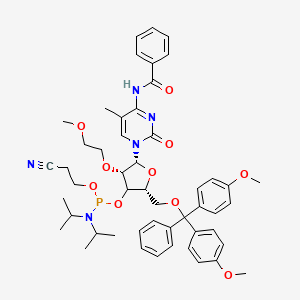

Voies de synthèse et conditions réactionnelles

La synthèse du peptide EGFRvIII implique la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour la production de peptides. Le processus commence par la fixation de l'acide aminé C-terminal à une résine solide, suivie de l'addition séquentielle d'acides aminés protégés. Chaque acide aminé est couplé à la chaîne peptidique en croissance en utilisant des agents activateurs tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt). Après l'assemblage de la chaîne peptidique, le peptide est clivé de la résine et déprotégé en utilisant un mélange d'acide trifluoroacétique (TFA), d'eau et d'agents piégeurs .

Méthodes de production industrielle

En milieu industriel, la production du peptide EGFRvIII suit des principes similaires à la synthèse à l'échelle du laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour rationaliser le processus, assurant un rendement et une pureté élevés. L'utilisation de la chromatographie liquide haute performance (HPLC) est essentielle pour la purification du peptide, éliminant les impuretés et assurant que le produit final répond aux spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions

Le peptide EGFRvIII peut subir diverses réactions chimiques, notamment:

Oxydation: Les résidus méthionine du peptide peuvent être oxydés en méthionine sulfoxyde ou en méthionine sulfone en conditions oxydantes.

Réduction: Les ponts disulfure dans le peptide peuvent être réduits en groupes thiol libres en utilisant des agents réducteurs tels que le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Les résidus d'acides aminés dans le peptide peuvent être substitués par d'autres acides aminés par mutagénèse dirigée.

Réactifs et conditions courants

Oxydation: Le peroxyde d'hydrogène (H2O2) ou l'acide performique peuvent être utilisés comme agents oxydants.

Réduction: Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs courants.

Substitution: La mutagénèse dirigée implique l'utilisation d'amorces spécifiques et de l'ADN polymérase.

Principaux produits formés

Oxydation: Méthionine sulfoxyde, méthionine sulfone.

Réduction: Groupes thiol libres.

Substitution: Variantes de peptides mutés.

Applications de la recherche scientifique

Le peptide EGFRvIII a de nombreuses applications dans la recherche scientifique, en particulier dans les domaines de la biologie du cancer et de l'immunothérapie. Voici quelques-unes des principales applications:

Vaccins anticancéreux: Le peptide EGFRvIII est utilisé dans le développement de vaccins anticancéreux pour induire une réponse immunitaire contre les tumeurs exprimant EGFRvIII.

Outils de diagnostic: Le peptide sert de biomarqueur pour la détection et le diagnostic des tumeurs exprimant EGFRvIII.

Réactifs de recherche: Le peptide est utilisé comme réactif de recherche dans divers tests biochimiques et immunologiques.

Mécanisme d'action

Le peptide EGFRvIII exerce ses effets en se liant à la variante EGFRvIII du récepteur du facteur de croissance épidermique. Cette liaison conduit à l'activation des voies de signalisation en aval, y compris les voies de la phosphatidylinositol 3-kinase (PI3K)/Akt et de la protéine kinase activée par les mitogènes (MAPK) . Ces voies favorisent la prolifération, la survie et la migration cellulaires, contribuant à la croissance et à la progression tumorale. Dans le contexte de l'immunothérapie, le peptide est reconnu par le système immunitaire, ce qui conduit à l'activation des lymphocytes T et à la destruction subséquente des cellules tumorales exprimant EGFRvIII .

Applications De Recherche Scientifique

The EGFRvIII peptide has numerous applications in scientific research, particularly in the fields of cancer biology and immunotherapy. Some of the key applications include:

Cancer Vaccines: The EGFRvIII peptide is used in the development of cancer vaccines to elicit an immune response against EGFRvIII-expressing tumors.

Diagnostic Tools: The peptide serves as a biomarker for the detection and diagnosis of EGFRvIII-expressing tumors.

Research Reagents: The peptide is used as a research reagent in various biochemical and immunological assays.

Mécanisme D'action

The EGFRvIII peptide exerts its effects by binding to the EGFRvIII variant of the epidermal growth factor receptor. This binding leads to the activation of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways . These pathways promote cell proliferation, survival, and migration, contributing to tumor growth and progression. In the context of immunotherapy, the peptide is recognized by the immune system, leading to the activation of T cells and the subsequent destruction of EGFRvIII-expressing tumor cells .

Comparaison Avec Des Composés Similaires

Le peptide EGFRvIII est unique en raison de son expression tumorale spécifique et de son immunogénicité. Des composés similaires comprennent d'autres peptides tumoraux spécifiques et des variantes EGFR, telles que:

EGFRvII: Une autre variante du récepteur du facteur de croissance épidermique avec des mutations distinctes.

Peptide HER2/neu: Un peptide dérivé du récepteur 2 du facteur de croissance épidermique humain (HER2/neu), souvent surexprimé dans le cancer du sein.

Peptide p53 mutant: Un peptide dérivé de la protéine p53 mutante, fréquemment trouvée dans divers cancers.

L'unicité du peptide EGFRvIII réside dans sa mutation spécifique et sa capacité à induire une réponse immunitaire robuste, ce qui en fait un outil précieux dans la recherche et la thérapie contre le cancer .

Propriétés

Formule moléculaire |

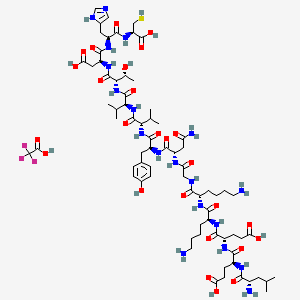

C72H112F3N19O26S |

|---|---|

Poids moléculaire |

1748.8 g/mol |

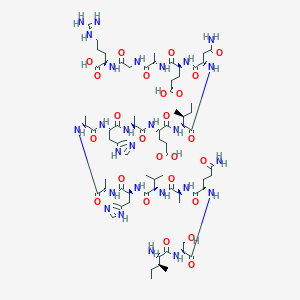

Nom IUPAC |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C70H111N19O24S.C2HF3O2/c1-33(2)24-40(73)58(100)79-43(18-20-52(94)95)61(103)82-44(19-21-53(96)97)62(104)81-42(13-9-11-23-72)60(102)80-41(12-8-10-22-71)59(101)76-30-51(93)78-47(27-50(74)92)64(106)83-45(25-37-14-16-39(91)17-15-37)66(108)87-55(34(3)4)67(109)88-56(35(5)6)68(110)89-57(36(7)90)69(111)85-48(28-54(98)99)65(107)84-46(26-38-29-75-32-77-38)63(105)86-49(31-114)70(112)113;3-2(4,5)1(6)7/h14-17,29,32-36,40-49,55-57,90-91,114H,8-13,18-28,30-31,71-73H2,1-7H3,(H2,74,92)(H,75,77)(H,76,101)(H,78,93)(H,79,100)(H,80,102)(H,81,104)(H,82,103)(H,83,106)(H,84,107)(H,85,111)(H,86,105)(H,87,108)(H,88,109)(H,89,110)(H,94,95)(H,96,97)(H,98,99)(H,112,113);(H,6,7)/t36-,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,55+,56+,57+;/m1./s1 |

Clé InChI |

LDODTSMKPBZIKY-ZQJLYMSVSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N)O.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CS)C(=O)O)N.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol](/img/structure/B10857574.png)

![6-[[4-Carboxy-8a-[3-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10857606.png)